molecular formula C19H13F2N3O4 B2408704 N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942009-09-8

N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No. B2408704
M. Wt: 385.327
InChI Key: PBLKOGQNESCBKP-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Number, InChI, and SMILES string. These details help uniquely identify the compound and provide a basis for further analysis.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can provide important information about how the compound behaves under different conditions.


Scientific Research Applications

Kinase Inhibitor Research

Research into structurally related compounds has led to the discovery of potent kinase inhibitors, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607). This compound demonstrates significant in vivo efficacy and favorable pharmacokinetic profiles, advancing into phase I clinical trials for its therapeutic potential (Schroeder et al., 2009).

Material Science Applications

Another avenue of research involves the synthesis of new materials, such as aromatic polyamides derived from diphenylfluorene-based compounds. These materials exhibit high solubility, thermal stability, and are capable of forming transparent, flexible films, suggesting applications in advanced materials science (Hsiao, Yang, & Lin, 1999).

Antidepressant and Nootropic Agents

The development of compounds with potential CNS activity, including antidepressant and nootropic effects, is another significant area of research. N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related azetidinones have been synthesized and evaluated for these activities, highlighting the therapeutic potential of pyridine carboxamide derivatives (Thomas et al., 2016).

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (like in medicine or materials science), and ways to improve its synthesis.


properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-14-3-1-2-12(8-14)10-23-11-13(4-7-18(23)25)19(26)22-15-5-6-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLKOGQNESCBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

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